molecular formula C14H15N3OS B11742055 3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B11742055
M. Wt: 273.36 g/mol
InChI Key: PSXADHPGVVKHOX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a complex organic compound that features a thiazole ring, a pyridine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.

    Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Dimethylamine, halogenated compounds, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the double bond in the prop-2-en-1-one moiety.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe in biological assays to study cellular processes.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
  • 3-(Dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
  • 3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-13(12(18)6-9-17(2)3)19-14(16-10)11-4-7-15-8-5-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXADHPGVVKHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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